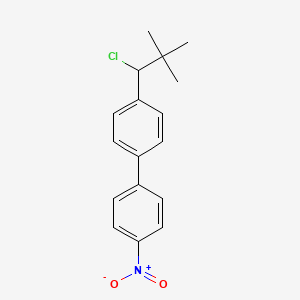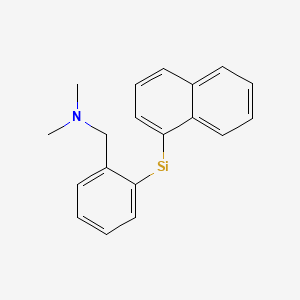![molecular formula C11H14N2OS B14378037 4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol CAS No. 90037-62-0](/img/structure/B14378037.png)
4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol is a chemical compound that features a morpholine ring attached to a benzene ring through a methylene bridge
Preparation Methods
The synthesis of 4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol typically involves the reaction of morpholine with benzene-1-thiol in the presence of a suitable catalyst. One common method involves the use of methanol as a solvent and glacial acetic acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Chemical Reactions Analysis
4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Scientific Research Applications
4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol can be compared with other similar compounds such as:
4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-sulfonamide: This compound has a sulfonamide group instead of a thiol group, which can significantly alter its chemical reactivity and biological activity.
4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-amine: The amine group in this compound makes it more basic and can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
90037-62-0 |
|---|---|
Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethylideneamino)benzenethiol |
InChI |
InChI=1S/C11H14N2OS/c15-11-3-1-10(2-4-11)12-9-13-5-7-14-8-6-13/h1-4,9,15H,5-8H2 |
InChI Key |
NEOZBJXHWLGVHE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C=NC2=CC=C(C=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol](/img/structure/B14377972.png)
![1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B14377974.png)
![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
![2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14377982.png)
![2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B14377984.png)



![5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline](/img/structure/B14377997.png)
![Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate](/img/structure/B14378002.png)

![N-Acetyl-3-{5-[(E)-(4-sulfophenyl)diazenyl]-2-[2-(4-sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14378021.png)
